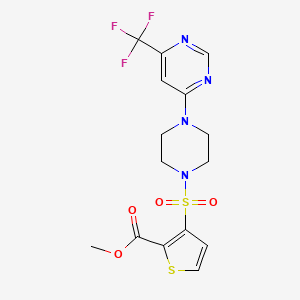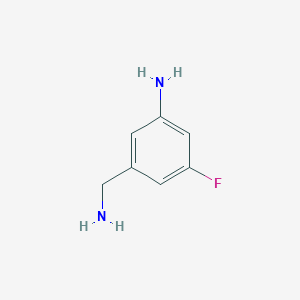
5-Amino-3-fluorobenzylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Fluorescent Amino Acid Incorporation
5-Amino-3-fluorobenzylamine's properties are significant in the field of protein studies. A study by (Summerer et al., 2006) describes a method for incorporating fluorescent amino acids into proteins. This technique is beneficial for understanding protein structure, dynamics, and interactions, both in vitro and in vivo.
Enhancing Anti-Cancer Activities
The compound is relevant in cancer research, particularly in enhancing the efficacy of anti-cancer drugs. (Xiao et al., 2013) discuss the role of similar compounds in regulating enzymes that activate anti-cancer prodrugs, thus influencing drug efficacy.
Probing Nucleoside Transporters
In another application, this compound derivatives are used to study nucleoside transporters, which are crucial in the efficacy of certain anticancer drugs. (Robins et al., 2010) describe the synthesis of compounds that bind specifically to these transporters, aiding in predicting antitumor efficacy.
Antitumor Activity Studies
Amino acid derivatives containing structures similar to this compound have been synthesized and tested for antitumor activity. (Xiong et al., 2009) report the synthesis of such derivatives and their inhibitory effects on cancer cells.
Fluorescence Correlation Spectroscopy
The compound's derivatives are used in fluorescence correlation spectroscopy (FCS) to study ligand-receptor interactions. (Wohland et al., 1999) utilized this technique to analyze binding constants and stoichiometry of receptors, demonstrating the compound's utility in detailed molecular studies.
Drug Release Mechanisms
This compound derivatives are also employed in drug delivery systems. (Agasti et al., 2009) discuss using these compounds in gold nanoparticles for controlled drug release, highlighting their potential in targeted cancer therapy.
Bioactivation in Antitumor Molecules
The role of similar fluorinated compounds in the bioactivation of antitumor molecules is another area of research. (Wang & Guengerich, 2012) study the bioactivation pathways of these compounds, which could be crucial in understanding and improving antitumor drug efficacy.
Amino Acid Derivatization for Mass Spectrometry
Derivatization of amino acids with compounds like this compound enhances their detection in mass spectrometry. (Liu et al., 2004) demonstrate this application, which is important in proteomics and metabolomics research.
Structural and Dynamical Properties Studies
The impact of fluorination on molecular properties is explored by (Calabrese et al., 2013), who study the effects of ring fluorination on the flexibility and tunneling pathways of molecules. This research is significant in understanding how modifications like fluorination affect molecular behavior.
Synthesis of 3-Aminoaryne Precursors
In synthetic chemistry, this compound-like compounds are used in the synthesis of 3-aminoaryne precursors. (Yoshida et al., 2016) describe a method for preparing these precursors, which are valuable in creating diverse aniline derivatives.
Enzyme Catalytic Activity Analysis
Studying enzymes' catalytic characteristics and structure is another application. (Parsons et al., 1998) investigate an enzyme where tryptophan residues are replaced with fluorinated analogues, providing insights into enzyme mechanisms.
Safety and Hazards
Mechanism of Action
Target of Action
The target of a compound depends on its structure and functional groups. For instance, benzylamines, which “5-Amino-3-fluorobenzylamine” is a type of, often interact with various enzymes and receptors in the body .
Mode of Action
The mode of action of a compound refers to how it affects its target. Benzylamines can undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
Benzylamines can participate in a variety of biochemical reactions and pathways .
Action Environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors such as pH, temperature, and the presence of other compounds. For instance, the reactivity of benzylamines can be affected by the presence of other reactive species .
properties
IUPAC Name |
3-(aminomethyl)-5-fluoroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2/c8-6-1-5(4-9)2-7(10)3-6/h1-3H,4,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEIXKVWNQGTZAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1N)F)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


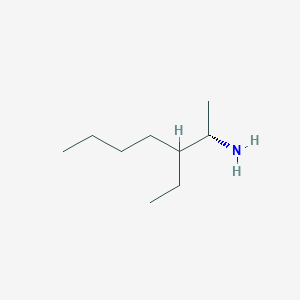
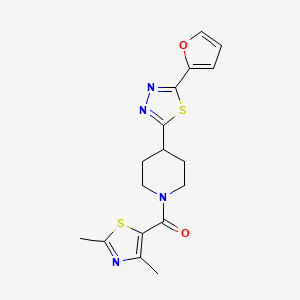
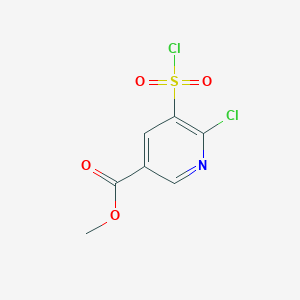
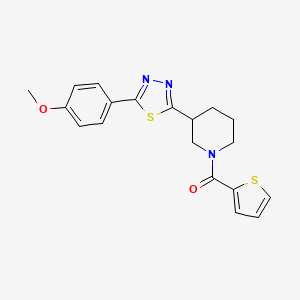
![1-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]-1-propanol](/img/structure/B2960917.png)
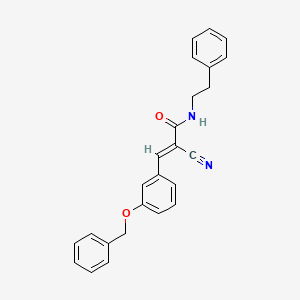
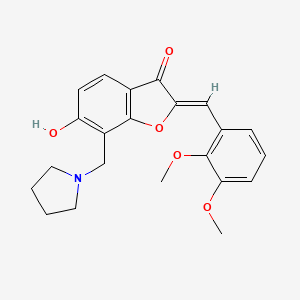
![7-[(4-Methylpiperidin-1-yl)(thiophen-2-yl)methyl]quinolin-8-ol](/img/structure/B2960921.png)
![1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl 2-(2,5-dioxopyrrolidin-1-yl)acetate](/img/structure/B2960923.png)
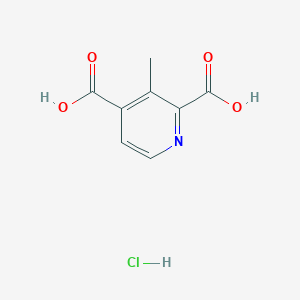
![1-(3-Chloro-6,8-dihydro-5H-pyrido[3,4-c]pyridazin-7-yl)-3-(4-phenylphenoxy)propan-2-ol](/img/structure/B2960928.png)
